(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
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Overview
Description
(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholino group, a thiazole ring, and a benzenesulfonate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholino group and the benzenesulfonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can replace the morpholino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl benzenesulfonates.
Scientific Research Applications
(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with proteins. These interactions can lead to changes in cellular functions and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and synthesis.
Uniqueness
(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate stands out due to its unique combination of a morpholino group, thiazole ring, and benzenesulfonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19-18(28-20(21-19)22-10-12-26-13-11-22)14-15-6-4-5-9-17(15)27-29(24,25)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSVTVWDJVPKR-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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